molecular formula C5H11NOS2 B122696 2-(1,3,5-Dithiazinan-5-yl)ethanol CAS No. 88891-55-8

2-(1,3,5-Dithiazinan-5-yl)ethanol

Cat. No.: B122696
CAS No.: 88891-55-8
M. Wt: 165.3 g/mol
InChI Key: MJIYILRPIYLFPJ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Heterocyclic Chemistry

Organosulfur heterocyclic chemistry is a broad field that investigates cyclic organic compounds containing at least one sulfur atom in the ring. These compounds are integral to numerous biological processes and have wide-ranging applications in medicinal and materials science. 2-(1,3,5-Dithiazinan-5-yl)ethanol belongs to a specific class of these compounds known as 1,3,5-dithiazinanes. This subclass is characterized by a six-membered ring containing one nitrogen and two sulfur atoms at positions 1, 3, and 5. The presence of both sulfur and nitrogen atoms in the heterocyclic ring imparts unique chemical reactivity and structural features to these molecules.

Significance of the 1,3,5-Dithiazinane Scaffold in Chemical Science

The 1,3,5-dithiazinane scaffold is of particular significance due to its prevalence in the context of hydrogen sulfide (B99878) (H₂S) scavenging. In the oil and gas industry, H₂S is a toxic and corrosive impurity that needs to be removed from hydrocarbon streams. Triazine-based scavengers, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), are commonly employed for this purpose. The reaction of MEA-triazine with H₂S leads to the formation of this compound, making the study of this dithiazinane derivative crucial for understanding the scavenging process and its byproducts. chemicalbook.com Beyond this primary application, the 1,3,5-dithiazinane ring system is a subject of interest for its stereochemical properties and as a building block in the synthesis of more complex heterocyclic systems. Research has also explored the potential of 1,3,5-thiadiazine derivatives in medicinal chemistry, with some compounds exhibiting antibacterial, antifungal, and antitumor activities. researchgate.net

Overview of Research Trajectories for the Chemical Compound

Initial research on this compound was largely driven by its identification as a principal reaction product in H₂S scavenging systems. chemicalbook.com Early studies focused on its synthesis and structural elucidation. The first crystallographic analysis in 2004 revealed a chair conformation for the dithiazinane ring. smolecule.com Subsequent research has delved into the compound's chemical reactivity, exploring the derivatization of its hydroxyl group and the reactivity of the dithiazinane ring itself. researchgate.netsemanticscholar.org These studies have led to the synthesis of a variety of derivatives, including tosylates and organometallic complexes. researchgate.netacs.org A significant area of more recent investigation has been the study of its polymorphism, with at least two crystalline forms (Form I and Form II) being identified and characterized by X-ray diffraction. nih.gov This research is important for understanding and controlling the precipitation of this compound in industrial settings, where it can lead to operational issues.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₁₁NOS₂
Molecular Weight165.28 g/mol
AppearanceAmorphous solid
CAS Number88891-55-8

Crystallographic Data of Polymorphs

This compound is known to exist in at least two polymorphic forms. The crystallographic data for these forms are presented below.

ParameterForm IForm II
Crystal SystemTetragonalOrthorhombic
Space GroupI4₁/aPbca
a (Å)16.5739.6596
b (Å)16.5738.9248
c (Å)10.32617.748
V (ų)2836.91530.03

Detailed Research Findings

Academic research has provided detailed insights into the reactivity and potential applications of this compound.

Synthesis and Formation

The primary route to the formation of this compound is the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) with hydrogen sulfide. chemicalbook.com This reaction is central to the "triazine scavenging" process used in the oil and gas industry. The compound can also be synthesized in the laboratory through the reaction of monoethanolamine, formaldehyde, and sodium hydrosulfide. smolecule.com

Chemical Reactions and Derivatives

The chemical reactivity of this compound has been explored, leading to the synthesis of several derivatives. The hydroxyl group can be tosylated, and the compound can react with benzylamine to form 1,3,5-tribenzyl-1,3,5-triazinane. researchgate.netsemanticscholar.org Furthermore, it can serve as a ligand in the formation of organometallic complexes with aluminum, boron, and gallium. acs.orgarkat-usa.org A summary of key reactions is provided in the table below.

Reactant(s)Product(s)
Tosyl chloride and triethylamine3-tosyl-1,3-oxazolidine derivative
Benzylamine1,3,5-tribenzyl-1,3,5-triazinane
Heating1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinane
BF₃·OEt₂N→BF₂O chelate
GaCl₃N→GaCl₂O chelate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3,5-dithiazinan-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS2/c7-2-1-6-3-8-5-9-4-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIYILRPIYLFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSCS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88891-55-8
Record name 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity Towards Lewis Acids and Coordination Chemistry

The nitrogen and sulfur atoms in the 1,3,5-dithiazinane ring possess lone pairs of electrons, making them potential sites for coordination with electron-deficient species, such as Lewis acids and metal ions.

The nitrogen atom of the 1,3,5-dithiazinane ring is the most basic site and readily reacts with Lewis acids from group 13. arkat-usa.org Research has shown that 2-(1,3,5-Dithiazinan-5-yl)ethanol and its derivatives react with boron trifluoride etherate (BF₃·OEt₂), boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·DMS), and gallium trichloride (GaCl₃) to form stable N-adducts. arkat-usa.orgresearchgate.net In these reactions, the Lewis acid coordinates directly to the nitrogen atom of the dithiazinane ring. arkat-usa.org

This coordination has a significant impact on the conformational dynamics of the dithiazinane ring. In its uncoordinated state, the ring undergoes rapid inversion. However, the formation of an N→B or N→Ga bond halts this inversion process. arkat-usa.orgresearchgate.net This cessation of fluxional behavior is observable in ¹H NMR spectroscopy, where the previously equivalent axial and equatorial protons on the ring's methylene (B1212753) groups become distinct and show separate signals. arkat-usa.org

A key feature of this compound in its reactions with Lewis acids is the presence of the hydroxyl group on its N-substituent. Following the initial formation of the N-Lewis acid adduct, the hydroxyl group can displace a ligand from the Lewis acid (e.g., a halide or etherate) and coordinate to it, forming a stable five-membered chelate ring. arkat-usa.orgresearchgate.net This intramolecular coordination results in the formation of a spiro-compound, with the nitrogen atom serving as the spiro center. arkat-usa.org

The reaction of this compound and related structures with reagents like BF₃·OEt₂, BCl₃·DMS, and GaCl₃ leads to chelates containing N→BF₂O, N→BCl₂O, and N→GaCl₂O groups, respectively. arkat-usa.org The formation of the intramolecular N→B or N→Ga bond is a defining characteristic of these transformations. arkat-usa.orgresearchgate.net X-ray diffraction analysis of a gallium-containing product derived from a related dithiazinane confirms this spirocyclic structure. arkat-usa.org The N→B bond distances in these types of compounds have been calculated to be in the range of 1.70 to 1.75 Å. arkat-usa.org

Reaction of this compound Derivatives with Lewis Acids arkat-usa.org
Dithiazinane ReactantLewis Acid ReagentResulting Chelate GroupStructural Feature
This compoundBF₃·OEt₂N→BF₂OSpiro-compound
This compoundBCl₃·DMSN→BCl₂OSpiro-compound
2-Methyl-2-(1,3,5-dithiazinan-5-yl)ethanolGaCl₃N→GaCl₂OSpiro-compound
2-Methyl-2-(1,3,5-dithiazinan-5-yl)ethanol(Ph₂B)₂ON→BPh₂OSpiro-compound

The coordination chemistry of dithiazinanes extends beyond group 13 elements to include transition metals and lanthanides. nih.govresearchgate.net While direct studies on this compound complexes with these metals are not extensively documented, the broader class of dithiazinanes and related N,S-containing heterocycles are known to act as effective ligands. researchgate.netnih.gov Thiosemicarbazides and thiocarbohydrazides, which share the N-C-S linkage, readily form stable complexes with transition metals like copper, cobalt, nickel, and palladium. nih.govmdpi.com

In these coordination complexes, the ligands can bind to the metal center in various modes. mdpi.com For a molecule like this compound, it could potentially act as a bidentate ligand, coordinating through the ring nitrogen and the hydroxyl oxygen (N,O-donation), or through one of the ring sulfur atoms and the nitrogen (S,N-donation). The presence of multiple donor sites makes them versatile for constructing complex molecular architectures. researchgate.net

Mechanisms of Polymerization and Degradation

The chemical compound this compound, a primary product of certain hydrogen sulfide scavenging processes, undergoes complex polymerization and degradation reactions. Understanding these mechanisms is critical for managing the operational challenges, such as fouling and deposits, that can arise from its use. This section details the current scientific understanding of the formation of amorphous polymeric dithiazine and its subsequent oxidative dissolution.

Amorphous Polymeric Dithiazine Formation Mechanisms

The monomeric form of this compound can polymerize into a highly insoluble, solid material known as amorphous polymeric 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine, often abbreviated as apDTZ. onepetro.orggoogle.com This polymerization is a significant issue in industrial applications where 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine is used as a hydrogen sulfide scavenger, as the resulting apDTZ can cause heavy deposits and fouling in pipelines and other equipment. onepetro.orggoogle.com

The formation of apDTZ is not a simple physical change but a chemical polymerization process involving the opening of the dithiazine ring. hw.ac.uk A critical factor in this polymerization is the presence of a terminal hydroxyl group on the this compound molecule. onepetro.org The polymerization process is initiated by the bisulfide anion (HS⁻), which is generated from the reaction of hydrogen sulfide with monoethanolamine liberated during the initial scavenging reaction. hw.ac.uk

The proposed mechanism for the formation of apDTZ involves the following key steps:

Initiation: The process begins with the conversion of the terminal hydroxyl group of this compound into a terminal thiol. This reaction is facilitated by the bisulfide anion.

Propagation: The newly formed thiol group on one molecule then acts as a nucleophile, attacking a carbon atom in the dithiazine ring of another molecule. This leads to the opening of the dithiazine ring.

Chain Growth: This ring-opening process continues, leading to the formation of a long-chain polymer with repeating units. The resulting polymeric structure is highly insoluble. hw.ac.ukacs.org

It is important to note a common misconception in the industry has been the belief that the solid deposits are composed of 1,3,5-trithiane (B122704). However, extensive research has shown that the reaction of triazine-based scavengers with H₂S terminates at the formation of the dithiazine, and 1,3,5-trithiane is not a significant product. onepetro.org The observed solid fouling is, in fact, the amorphous polymeric dithiazine (apDTZ). onepetro.orgresearchgate.net

Oxidative Dissolution Mechanisms of Dithiazine-Based Products

The removal of apDTZ deposits presents a significant challenge due to their insolubility. Physical removal is often costly and hazardous. hw.ac.uk Consequently, chemical dissolution methods have been investigated, with a focus on oxidative degradation. Strong oxidizing agents have been found to be effective in breaking down the polymeric structure of apDTZ into soluble products. onepetro.orgresearchgate.net

Per(oxy)acetic acid has been identified as a particularly effective agent for the dissolution of apDTZ, demonstrating significantly higher efficacy than hydrogen peroxide. hw.ac.uk The dissolution process is a highly exothermic reaction that results in the liberation of gas and the formation of foam. hw.ac.uk The proposed mechanism for the oxidative dissolution of apDTZ involves the oxidation of the sulfur atoms within the polymer backbone. It is believed that the sulfide (S, valence state -2) is oxidized to the more soluble sulfoxide (B87167) (S, valence state +4) and ultimately to sulfate (B86663) (S, valence state +6). google.comhw.ac.uk This oxidation breaks the polymer chains, leading to the dissolution of the solid material. google.com

Analysis of the degradation products reveals that the sulfur in the apDTZ is converted to sulfate. The carbon backbone of the polymer is oxidized to formic acid and formates. google.com

Table 1: Comparative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) hw.ac.uk

DissolverTemperature (°C)Time (hours)Dissolution (%)
Hydrogen Peroxide206Ineffective
Hydrogen Peroxide656Ineffective
Per(oxy)acetic Acid206>95

This table illustrates the superior performance of per(oxy)acetic acid in dissolving apDTZ under the tested conditions. While effective, the corrosive nature of per(oxy)acetic acid necessitates the use of corrosion inhibitors in practical applications to protect metal equipment. hw.ac.uk

Exploration of Biological Activities and Pharmacological Insights Excluding Dosage/administration

Antimicrobial Properties

Dithiazine derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their activity is often linked to the presence of the N-C-S linkage within their structure. researchgate.net

Antibacterial Activity and Underlying Mechanisms

While specific studies on the antibacterial activity of 2-(1,3,5-Dithiazinan-5-yl)ethanol are not extensively detailed in the provided search results, the broader class of thiazine (B8601807) and dithiazine derivatives has shown significant antibacterial potential. researchgate.net The mechanism of action is often attributed to the electrostatic interactions between the positively charged derivative and the negatively charged bacterial cell surface. This interaction can lead to the disruption of the cell wall in Gram-positive bacteria or the outer membrane in Gram-negative bacteria, ultimately causing leakage of essential cellular components and cell death. nih.gov

Some thiazolo[3,2-a] nih.govnih.govnih.govtriazine derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. nih.gov The introduction of lipophilic fragments can enhance the compound's ability to penetrate the bacterial cell. nih.gov

Antifungal Activity and Selectivity

Derivatives of 1,2,3-dithiazole have shown selective antifungal activity, particularly against Candida albicans. nih.gov The introduction of certain substituents, such as a nitrile group, can enhance this selectivity while reducing activity against bacteria. nih.gov For instance, some s-triazine derivatives have exhibited mild to moderate antifungal activity against C. albicans, C. glabrata, C. neoformans, and Aspergillus niger. mdpi.com

The selectivity of these compounds is crucial to avoid toxicity to human cells. For example, while inhibition of fungal CYP51 (an enzyme involved in ergosterol (B1671047) biosynthesis) can be an effective antifungal strategy, inhibiting human CYP51 can be toxic. mdpi.com Some research has focused on developing derivatives with high affinity for fungal targets while minimizing interaction with human enzymes. mdpi.com

One study on 1,3,5-triazine (B166579) derivatives identified two compounds, PYR and TRI, with fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.com These compounds were found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. mdpi.com In an in vivo model using Caenorhabditis elegans, these compounds also enhanced the expression of antimicrobial genes. mdpi.com

Table 1: Antifungal Activity of Selected Dithiazine and Triazine Derivatives

Compound/Derivative Target Organism(s) Observed Effect(s) Reference(s)
1,2,3-Dithiazole derivatives Candida albicans Selective antifungal activity. nih.gov
s-Triazine-dihydropyrimidine hybrids C. albicans, C. glabrata, C. neoformans, Aspergillus niger Mild to moderate antifungal activity. mdpi.com
PYR and TRI (1,3,5-triazine derivatives) Candida albicans (including resistant strains) Fungicidal activity, inhibition of biofilm formation, reduction of mannan cell wall thickness. mdpi.com
2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA) Geotrichum candidum Complete inhibition of mycelial growth and spore germination at 0.25 mg/mL. nih.govresearchgate.net

Antiviral Potentials of Dithiazine Derivatives

The antiviral potential of dithiazine derivatives is an area of active research. While specific data on this compound is limited, related heterocyclic compounds like triazine and thiazole (B1198619) derivatives have shown promise. nih.govnih.gov For instance, certain triazine analogues have demonstrated strong activity against a broad spectrum of DNA viruses, including adenoviruses, poxviruses, and herpesviruses. nih.gov

Thiazole derivatives have been reported to inhibit a wide range of viruses, such as influenza viruses, coronaviruses, and hepatitis B and C viruses. nih.gov The development of new antiviral drugs based on these scaffolds is considered a critical area of research due to the emergence of drug-resistant viral strains. nih.gov Some 1,3,4-thiadiazole (B1197879) derivatives have also shown potential anti-tobacco mosaic virus (TMV) activity. mdpi.com

Anticancer Research and Therapeutic Potential

The anticancer properties of dithiazine and related heterocyclic compounds are a significant focus of pharmacological studies. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms.

Cytotoxic Effects and Cellular Mechanisms

Phenyl- and naphthyl-substituted thiazinediones have demonstrated selective antitumoral activity against leukemia cells. nih.gov The mechanism of action appears to involve the induction of apoptosis, characterized by DNA fragmentation. nih.gov This process is thought to be triggered by the activation of the caspase cascade, an imbalance in intracellular calcium levels, and stress on the mitochondria and endoplasmic reticulum. nih.gov

Similarly, new dipyridothiazine derivatives have been shown to induce apoptosis in melanoma cells. mdpi.com These compounds were found to increase the number of early apoptotic cells and cause DNA fragmentation, which is a hallmark of late-stage apoptosis. mdpi.com The mechanism appears to be linked to the intrinsic signaling pathway of apoptosis. mdpi.com

Other studies have highlighted the cytotoxic effects of various heterocyclic compounds on different cancer cell lines. For example, pentacyclic-1,2-diazine derivatives have shown significant anticancer activity against non-small cell lung cancer, leukemia, and breast cancer cell lines. nih.gov The proposed mechanisms include DNA intercalation and inhibition of topoisomerase enzymes. nih.gov

Table 2: Cytotoxic Effects of Dithiazine and Related Derivatives on Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Cellular Mechanism(s) Reference(s)
Phenyl- and naphthyl-substituted thiazinediones Leukemia cells Apoptosis induction, DNA fragmentation, caspase activation, Ca2+ imbalance, mitochondrial/ER stress. nih.gov
Dipyridothiazine derivatives Melanoma cells (COLO829, G361, A375, C32) Apoptosis induction (early and late phase), DNA fragmentation. mdpi.com
Pentacyclic-1,2-diazine derivatives Non-Small Cell Lung Cancer (NCI-H460), Leukemia (MOLT-4, CCRF-CEM), Breast Cancer (MCF7) DNA intercalation, topoisomerase inhibition. nih.gov
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) Hepatocellular carcinoma (HuH7.5, HepG2/C3A) G2/M cell cycle arrest, apoptosis, increased ROS, mitochondrial dysfunction. nih.gov

Interaction with Biological Targets Relevant to Oncogenesis

The anticancer activity of these compounds is often rooted in their interaction with specific biological targets that are crucial for cancer cell growth and survival. For instance, some dipyridothiazine derivatives are believed to activate the mitochondrial apoptosis pathway, which involves an imbalance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. mdpi.com

Thymidylate synthase (TS), an enzyme essential for DNA synthesis and repair, is another important target for cancer therapy. frontiersin.org Novel TS dimer disrupters have been developed that can inhibit the growth of colorectal and ovarian cancer cells. frontiersin.org The mechanism involves the dissociation of the TS dimer into monomers, leading to their degradation and a reduction in the intracellular enzyme level. frontiersin.org

Furthermore, some anticancer compounds are substrates for multidrug resistance (MDR) efflux pumps, which can reduce their intracellular concentration and effectiveness. frontiersin.org Research is ongoing to develop strategies to overcome this resistance, such as co-administering the anticancer drug with inhibitors of these efflux pumps. frontiersin.org

In the context of hepatocellular carcinoma, a biphenyl (B1667301) compound has been shown to induce G2/M cell cycle arrest and apoptosis, likely by inhibiting cyclin-dependent kinase 1 (CDK1). nih.gov Diosgenin, a steroidal sapogenin, and its derivatives have also demonstrated anticancer potential by inducing mitochondrial-mediated apoptosis and suppressing tumor angiogenesis. dovepress.com

Antioxidant Activity and Related Pathways

Currently, there is a notable absence of direct research findings specifically investigating the antioxidant activity of this compound. While sulfur-containing compounds, in general, are recognized for their potential to act as antioxidants, specific studies quantifying this effect for the named compound are not available. The antioxidant potential of a compound is often attributed to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. Future research would be necessary to determine if the structural features of this compound, such as the presence of sulfur and nitrogen atoms within the heterocyclic ring and the hydroxyl group in its side chain, contribute to any significant antioxidant capacity.

Other Biological Activities and Pharmacodynamic Considerations

Beyond the theoretical consideration of antioxidant potential, the broader biological activities of this compound are yet to be empirically established.

Antihypertensive and Diuretic Effects

There is no direct scientific evidence to support any antihypertensive or diuretic effects of this compound. The investigation of such properties would require dedicated in vivo studies to assess its impact on blood pressure and urine output. While some sulfur-containing heterocyclic compounds have been explored for their cardiovascular effects, extrapolating these findings to this compound would be purely speculative without direct experimental data.

Modulation of Enzyme and Receptor Activity

The interaction of this compound with specific enzymes or receptors is an area that remains to be investigated. Research on its potential to inhibit or activate key biological targets has not been reported. Such studies are crucial for understanding the compound's mechanism of action at a molecular level and for identifying any potential therapeutic applications.

Structure-Activity Relationship Studies in Biological Contexts

Due to the lack of data on its biological activities, no structure-activity relationship (SAR) studies for this compound in biological contexts have been published. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. The synthesis of various derivatives of this compound has been reported, which could serve as a basis for future SAR investigations once a definitive biological activity is identified. These studies have primarily focused on its chemical reactivity and the creation of new molecular frameworks.

Advanced Applications of 2 1,3,5 Dithiazinan 5 Yl Ethanol in Materials Science and Industrial Processes

The heterocyclic compound 2-(1,3,5-Dithiazinan-5-yl)ethanol, a notable dithiazine derivative, has garnered attention for its significant roles in various industrial and scientific fields. Primarily known as a principal byproduct in hydrogen sulfide (B99878) scavenging operations, its utility extends to materials protection and as a versatile building block in chemical synthesis. This article explores its advanced applications, focusing on its efficacy as a corrosion inhibitor, its function in hydrogen sulfide abatement technologies, and its role as a reagent in organic synthesis.

Environmental and Safety Considerations for 2 1,3,5 Dithiazinan 5 Yl Ethanol

Environmental Fate and Impact of Dithiazine Derivatives

Dithiazine derivatives, including 2-(1,3,5-Dithiazinan-5-yl)ethanol, are primarily introduced into the environment through wastewater streams from industries such as oil and gas production. dtu.dk The reaction of H2S scavengers like 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine (MEA-triazine) with H2S leads to the formation of 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine (DTZ), another name for the target compound. dtu.dk

Research has highlighted the significant environmental impact of wastewater containing these compounds. It has been reported that discharge associated with H2S scavenging can contribute up to 20% of the total environmental impact factor (EIF) of North Sea offshore platforms. dtu.dk The ecotoxicity of this wastewater is considerable, with very low concentrations causing significant inhibition of marine life. dtu.dk For instance, studies have shown that even when diluted thousands of times, the spent scavenger wastewater can still inhibit 50% of bacterial luminescence and algal growth. dtu.dk

A key characteristic of this compound is its tendency to polymerize into an insoluble, solid material known as amorphous polymeric dithiazine (apDTZ). hw.ac.uknih.gov This polymerization can lead to the formation of heavy deposits that cause fouling and blockages in pipelines, storage tanks, and other industrial equipment. hw.ac.ukgoogle.com These solid deposits present a significant disposal challenge and can result in costly and time-consuming remediation efforts. google.comresearchgate.net

While the focus is often on the dithiazine byproducts, the unreacted scavenger precursors, such as MEA-triazine, are also noted to be harmful to aquatic life, emphasizing the need to avoid overtreatment. researchgate.net

Table 1: Research Findings on the Environmental Impact of Dithiazine Derivatives

Parameter Finding Source(s)
Primary Source Wastewater from H2S scavenging in the oil and gas industry. dtu.dk
Key Compound 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine (DTZ), a reaction byproduct. dtu.dk
Ecotoxicity High; wastewater containing DTZ is toxic to bacteria and algae even at very high dilutions. dtu.dk
Environmental Impact H2S scavenging discharge can account for up to 20% of an offshore platform's environmental impact factor. dtu.dk
Persistence Forms insoluble, amorphous polymeric dithiazine (apDTZ) deposits. hw.ac.uknih.gov
Physical Impact apDTZ deposits can cause significant fouling and blockages in industrial equipment. hw.ac.ukgoogle.comresearchgate.net

| Precursor Impact | Unreacted triazine scavengers are also harmful to aquatic life. | researchgate.net |

Research on Safe Handling and Disposal Protocols

Given its hazardous properties, strict safety protocols are essential when handling this compound. Safety Data Sheets (SDS) classify this compound as fatal if swallowed or in contact with skin. lgcstandards.com Therefore, research and regulatory guidelines emphasize the use of comprehensive personal protective equipment (PPE) and engineering controls.

Safe handling practices require working in a well-ventilated area to avoid inhalation of vapors or mists. lgcstandards.comfishersci.com Direct contact with the substance must be avoided by wearing appropriate protective gloves, clothing, and eye/face protection. lgcstandards.comfishersci.com General industrial hygiene practices such as washing hands and any exposed skin thoroughly after handling, and refraining from eating, drinking, or smoking in the work area are mandatory. lgcstandards.comspectrumchemical.com

In case of accidental contact, immediate and specific actions are required. For eye contact, rinsing cautiously with water for at least 15 minutes is recommended, while removing contact lenses if possible. lgcstandards.comfishersci.com For skin contact, contaminated clothing must be removed immediately, and the skin rinsed with water. lgcstandards.com

Storage of this compound should be in a locked, secure area. lgcstandards.com It should be kept in its original, tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. lgcstandards.comfishersci.com

For spills, the primary goal is to prevent further leakage and entry into waterways or sewers. spectrumchemical.com The spill should be contained and absorbed with an inert material such as sand, silica (B1680970) gel, or earth. fishersci.comspectrumchemical.com All equipment used during handling and cleanup, especially for large spills, must be grounded, and non-sparking tools should be used to prevent ignition. spectrumchemical.com Disposal of the compound and its container must be done in accordance with local, regional, and national regulations, typically at an approved waste disposal plant. lgcstandards.comspectrumchemical.com

Table 2: Safe Handling and Disposal Protocols for this compound

Protocol Area Guideline Source(s)
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. lgcstandards.comfishersci.com
Ventilation Use only outdoors or in a well-ventilated area. Ensure adequate ventilation. lgcstandards.comfishersci.com
Hygiene Practices Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. lgcstandards.comspectrumchemical.com
Storage Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. lgcstandards.comfishersci.com
Spill Containment Prevent further leakage or spillage. Absorb with inert material (e.g., sand, dry earth). fishersci.comspectrumchemical.com
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. lgcstandards.comfishersci.com
First Aid (Skin) Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. lgcstandards.com

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | lgcstandards.comspectrumchemical.com |

Q & A

Q. How do intramolecular hydrogen bonds (O-H···N) influence reactivity?

  • Methodological Answer : Strong O-H···N bonds preorganize the ligand for N→M (M = B/Ga) coordination. In boron esters, this favors spirocyclic structures, as seen in X-ray data for compound 12. Hydrogen bonding also reduces rotational freedom, simplifying NMR assignments .

Contradictions and Resolutions

  • Contradiction : Phenyl-substituted boron esters show ambiguous N→B coordination in room-temperature NMR.
    Resolution : VT NMR and computational modeling confirm dynamic equilibrium between open and coordinated forms .
  • Contradiction : Axial/equatorial proton assignments conflict in fluid conformers.
    Resolution : Low-temperature NMR and HETCOR experiments resolve splitting patterns .

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